![molecular formula C18H14N2Na2O8S2 B15144722 disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves an azo coupling reaction. The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, which is then coupled with 6-hydroxy-2-naphthalene sulfonic acid . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a red powder or granules, which are then purified and standardized for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate primarily undergoes azo coupling reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles. The compound is relatively stable under normal conditions but can be reduced to its corresponding amines under strong reducing conditions .
Common Reagents and Conditions
Azo Coupling: Requires diazonium salts and phenolic compounds under acidic conditions.
Substitution Reactions: Involves nucleophiles such as hydroxide ions or amines.
Reduction: Utilizes reducing agents like sodium dithionite or zinc in acidic conditions.
Major Products Formed
Azo Coupling: Produces azo dyes with varying substituents.
Substitution Reactions: Results in substituted azo compounds.
Reduction: Yields aromatic amines.
Applications De Recherche Scientifique
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic marker.
Industry: Widely used as a colorant in food, cosmetics, and pharmaceuticals .
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light in the visible spectrum, imparting a red color to the substances it is added to. The molecular structure allows for the formation of stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and other biomolecules, making it useful in various staining and diagnostic applications .
Comparaison Avec Des Composés Similaires
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts a distinct red color. Similar compounds include:
Tartrazine (FD&C Yellow No. 5): A yellow azo dye used in similar applications.
Sunset Yellow FCF (FD&C Yellow No. 6): Another azo dye with an orange color.
Amaranth (FD&C Red No. 2): A red azo dye with different substituents
These compounds share similar synthetic routes and applications but differ in their color properties and specific molecular structures.
Propriétés
Formule moléculaire |
C18H14N2Na2O8S2 |
|---|---|
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
CEZCCHQBSQPRMU-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




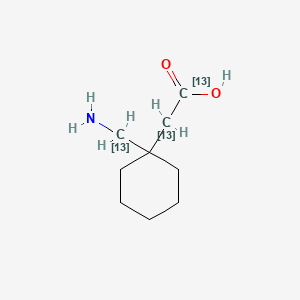

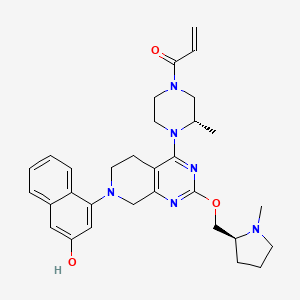
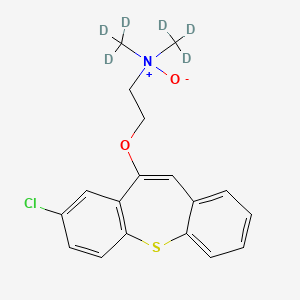
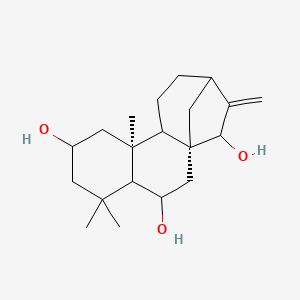
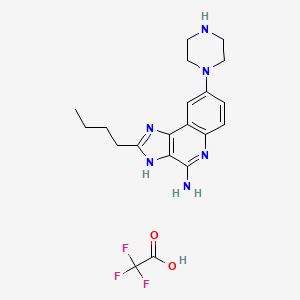
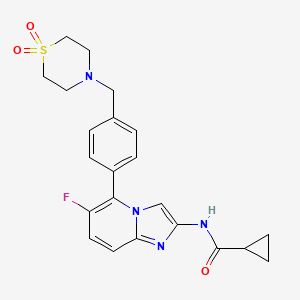
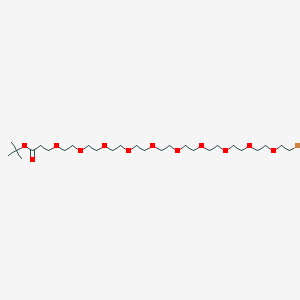
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)


![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
